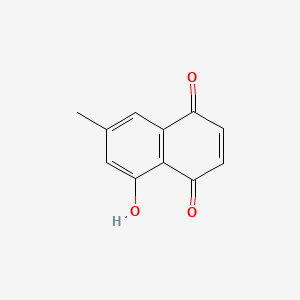

7-Methyljuglone

Descripción general

Descripción

7-Methyljuglone, also known as 7-Methyl-5-hydroxy-1,4-naphthoquinone, is a naturally occurring naphthoquinone compound. It is primarily isolated from the roots of Euclea natalensis, a shrub indigenous to South Africa. This compound has garnered significant attention due to its potent biological activities, particularly its antimycobacterial properties, making it a promising candidate for tuberculosis treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyljuglone typically involves a two-step procedure. The first step is the Friedel-Crafts acylation reaction, where maleic anhydride reacts with m-cresol to form an intermediate product. This intermediate then undergoes reductive dechlorination to yield this compound . The reaction conditions include the use of aluminum chloride as a catalyst and tetrahydrofuran as a solvent .

Industrial Production Methods: While the laboratory-scale synthesis of this compound is well-documented, industrial production methods are less commonly reported. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: 7-Methyljuglone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed: The major products formed from these reactions include various quinones, hydroquinones, and substituted naphthoquinones .

Aplicaciones Científicas De Investigación

Antibacterial Activity

7-Methyljuglone exhibits potent antibacterial properties against various bacterial strains. Notably, it has demonstrated effectiveness against:

-

Gram-positive bacteria:

- Streptococcus mutans (Minimum Inhibitory Concentration (MIC): 156 µg/mL)

- Streptococcus sanguis (MIC: 78 µg/mL)

-

Gram-negative bacteria:

- Prevotella gingivalis (MIC: 39 µg/mL)

- Prevotella intermedia (MIC: 78 µg/mL)

The compound's antibacterial mechanism is linked to its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways, making it a promising candidate for developing new antibiotics .

Antifungal Activity

The antifungal efficacy of this compound has been well-documented:

- Against pathogenic fungi:

- Cryptococcus neoformans (GI50: 0.3 µg/mL; MIC: 1 µg/mL)

- Candida albicans (GI50: 0.3 µg/mL; MIC: 20 µg/mL)

- Aspergillus niger (GI50: 5 µg/mL; MIC: 300 µg/mL)

These findings indicate that this compound could be developed into effective antifungal agents, particularly for treating opportunistic infections in immunocompromised patients .

Anticancer Properties

Research indicates that this compound possesses anticancer properties through several mechanisms:

- Induces apoptosis in cancer cells.

- Inhibits tumor growth by interfering with cell cycle progression.

- Exhibits cytotoxic effects against various cancer cell lines.

Case studies have shown that the compound can effectively reduce the viability of specific cancer cells, suggesting its potential as a chemotherapeutic agent .

Antitubercular Activity

One of the most notable applications of this compound is in the treatment of tuberculosis:

- It has shown remarkable activity against Mycobacterium tuberculosis, with a MIC value as low as 0.5 µg/mL.

- The compound acts as a subversive substrate for mycothiol disulfide reductase, a critical enzyme in the pathogen's oxidative stress management system.

Recent studies have explored the use of poly(lactide-co-glycolic acid) nanoparticles to enhance the delivery and reduce the cytotoxicity of this compound during tuberculosis therapy. The nanoparticles demonstrated an approximately 80-fold reduction in cytotoxicity compared to free compound administration .

Toxicity and Safety Considerations

Despite its promising pharmacological activities, caution is warranted due to the observed cytotoxicity of this compound:

Mecanismo De Acción

The mechanism of action of 7-Methyljuglone involves the disruption of the electron transport chain in bacteria. This disruption decreases or stops the electron flow, leading to the death of the bacterial cells . The compound targets the mycobacterial outer membrane, affecting microbial ATP levels and potassium uptake .

Comparación Con Compuestos Similares

Neodiospyrin: A dimer of 7-Methyljuglone with similar antimycobacterial activity.

Plumbagin: Another naphthoquinone with potent biological activities, including anticancer and antimicrobial properties.

Lawsone: A naphthoquinone found in henna with antimicrobial and antioxidant properties.

Uniqueness of this compound: this compound stands out due to its potent antimycobacterial activity, making it a promising candidate for tuberculosis treatment. Its unique mechanism of action and ability to disrupt the electron transport chain in bacteria further highlight its potential as a therapeutic agent .

Actividad Biológica

7-Methyljuglone (7-MJ), a naphthoquinone derivative, is primarily isolated from the roots of Euclea natalensis, a shrub indigenous to South Africa. This compound has garnered attention due to its significant biological activities, particularly its antimycobacterial properties against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This article delves into the biological activity of 7-MJ, highlighting its mechanisms of action, potential therapeutic applications, and safety concerns based on diverse research findings.

Antimycobacterial Activity

This compound exhibits potent antimycobacterial activity, with studies reporting a minimum inhibitory concentration (MIC) of 0.50 µg/mL against Mtb and 1.57 µg/mL against Mycobacterium smegmatis . In vitro studies have demonstrated that 7-MJ can effectively inhibit the growth of Mtb within macrophage cells, showing an effective concentration (EC90) of 0.57 µg/mL, comparable to established antitubercular drugs such as streptomycin and ethambutol .

Table 1: Comparative Antimycobacterial Activity of this compound

| Compound | MIC (µg/mL) | EC90 (µg/mL) |

|---|---|---|

| This compound | 0.50 | 0.57 |

| Streptomycin | 0.625 | 1.11 |

| Ethambutol | 1.25 | 1.62 |

The mechanism by which 7-MJ exerts its antimycobacterial effects involves disruption of microbial ATP levels and potassium uptake in Mtb . Studies have shown that exposure to varying concentrations of 7-MJ leads to a dose-dependent decrease in microbial ATP levels, indicating its potential as a bactericidal agent.

Cytotoxicity Concerns

Despite its promising antitubercular activity, 7-MJ has been associated with cytotoxic effects on various cell lines. The compound exhibited IC50 values of approximately 3.91 µg/mL on mouse macrophage cells and higher values on other non-cancerous cell lines . This raises concerns regarding its safety for therapeutic use in TB patients, necessitating further investigation into safer delivery methods.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| J774A.1 (Mouse Macrophage) | 3.91 |

| Vero (Green Monkey Kidney) | 15.11 |

| PBMCs | 3.46 |

Delivery Systems

To mitigate the cytotoxicity associated with free 7-MJ, researchers have explored the use of poly(lactide-co-glycolic acid) (PLGA) nanoparticles as a delivery system. Studies indicate that encapsulating 7-MJ in PLGA nanoparticles can reduce its cytotoxicity by up to 80-fold , while maintaining its antimycobacterial efficacy . This innovative approach not only enhances the safety profile of the compound but also improves its bioavailability.

Case Study: PLGA Nanoparticle Formulation

A recent study demonstrated that PLGA nanoparticles loaded with 7-MJ showed significantly reduced cytotoxic effects compared to free compounds, making it a promising candidate for TB therapy . The study reported successful uptake by differentiated macrophage-like U937 cells and maintained antimicrobial activity against drug-resistant strains.

Propiedades

IUPAC Name |

5-hydroxy-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUSCVSONBBWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163824 | |

| Record name | Ramentaceone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14787-38-3 | |

| Record name | Ramentaceone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14787-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramentaceone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014787383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyljuglone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ramentaceone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAMENTACEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3RW9P6DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.